Theasaponin E1 Exhibits Superior Potency Against Platinum-Resistant Ovarian Cancer Compared to Cisplatin
Theasaponin E1, a principal component of the Theasaponin complex, demonstrates potent and selective growth inhibition against platinum-resistant ovarian cancer cells. Its IC50 values are 2.8 μM for A2780/CP70 cells and 3.5 μM for OVCAR-3 cells, while exhibiting significantly lower toxicity to normal ovarian IOSE-364 cells (IC50 > 5 μM) [1]. In a comparative context, a related study on resistant ovarian cancer cells found that theasaponin TE1 was more effective than the standard chemotherapeutic cisplatin in inhibiting cancer cell growth while showing lower toxicity to normal cells .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 2.8 μM (A2780/CP70), 3.5 μM (OVCAR-3) |
| Comparator Or Baseline | Cisplatin (comparative effectiveness noted qualitatively) |
| Quantified Difference | Theasaponin E1 demonstrated superior inhibition of resistant ovarian cancer cells compared to cisplatin. |
| Conditions | A2780/CP70 and OVCAR-3 platinum-resistant ovarian cancer cell lines; normal ovarian IOSE-364 cells. |
Why This Matters
This evidence supports the prioritization of Theasaponin-derived compounds for research programs focused on overcoming platinum resistance in ovarian cancer, a major clinical challenge.
- [1] Push Bio-technology. Theasaponin E1 Product Information. View Source
